molecular formula C16H17N3O3 B2464888 4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate CAS No. 2034488-32-7

4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate

Cat. No. B2464888
CAS RN: 2034488-32-7
M. Wt: 299.33
InChI Key: GYUNOESWUNHQCT-UHFFFAOYSA-N
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Description

The compound “4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It is a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The compound can be functionalized with different substituents in different positions of pyrazole and/or piperazine rings .


Synthesis Analysis

The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The possibility of the introduction of different substituents in different positions of pyrazole and/or piperazine rings is shown .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .

Scientific Research Applications

Heterocyclic Synthesis and Potential Biological Applications

Research has explored the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from similar compounds, highlighting the versatility of these frameworks in organic synthesis and their potential in drug discovery (Mohareb et al., 2004). Such derivatives are of interest due to their potential biological activities, including antimicrobial and anticancer properties.

Spectroscopic and Structural Investigations

Studies on similar heterocyclic compounds have combined experimental and theoretical approaches to understand their spectral and structural properties. For example, Kumar et al. (2020) conducted spectroscopic and structural investigations on novel pyrazolopyrimidine derivatives, suggesting their pharmaceutical importance in drug discovery (Kumar et al., 2020).

Antibacterial and Antimycobacterial Activities

Some research efforts have focused on synthesizing new derivatives with potential antibacterial and antimycobacterial activities. Sirisha et al. (2011) synthesized a class of compounds that exhibited promising antimicrobial activity, highlighting the therapeutic potential of such molecules (Sirisha et al., 2011).

Anticancer and Anti-inflammatory Agents

Further studies have synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating their potential use in cancer therapy and inflammation treatment (Rahmouni et al., 2016).

Synthesis Techniques and Catalysis

Research also delves into innovative synthesis techniques, such as microwave-assisted synthesis, to create novel pyrazoline and pyrazole derivatives, potentially as antimicrobial agents. Such studies underscore the importance of efficient synthesis methods in medicinal chemistry (Chawla et al., 2010).

Future Directions

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilization of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with other known methodologies .

properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylcarbamoyl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11(20)22-15-4-2-12(3-5-15)16(21)18-13-7-9-19-14(10-13)6-8-17-19/h2-6,8,13H,7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUNOESWUNHQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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